3,3-Diethylpentanedioic acid

Lipophilicity Drug Design Partition Coefficient

3,3-Diethylpentanedioic acid (CAS 4160-95-6), also known as 3,3-diethylglutaric acid, is a C9 branched aliphatic dicarboxylic acid characterized by a pentanedioic acid backbone with geminal diethyl substitution at the 3-position. This structural feature distinguishes it from linear dicarboxylic acids (e.g., glutaric, pimelic, adipic acids) and other 3,3-disubstituted glutaric acid derivatives.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 4160-95-6
Cat. No. B12793814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethylpentanedioic acid
CAS4160-95-6
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(CC)(CC(=O)O)CC(=O)O
InChIInChI=1S/C9H16O4/c1-3-9(4-2,5-7(10)11)6-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyRNWKAIFTTVGWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethylpentanedioic acid (CAS 4160-95-6): Procurement-Grade Specifications and Chemical Class


3,3-Diethylpentanedioic acid (CAS 4160-95-6), also known as 3,3-diethylglutaric acid, is a C9 branched aliphatic dicarboxylic acid [1] characterized by a pentanedioic acid backbone with geminal diethyl substitution at the 3-position [2]. This structural feature distinguishes it from linear dicarboxylic acids (e.g., glutaric, pimelic, adipic acids) and other 3,3-disubstituted glutaric acid derivatives. It is cataloged with a UNII identifier (0264BRX1DP) [1] and is regulated as an existing chemical substance for industrial manufacturing and import in Japan under CSCL, with annual volumes in the 10,000–20,000 metric ton range since 2018 [3]. The compound's inherent branching reduces crystalline order, a key structural descriptor critical for its differential performance in solubility and thermal applications.

The Risk of Unqualified Substitution of 3,3-Diethylpentanedioic Acid (CAS 4160-95-6)


Generic substitution between pentanedioic acid derivatives without considering geminal substitution patterns introduces significant physicochemical variability that directly impacts application performance. The 3,3-diethyl branching in this compound is not a minor structural variation; it fundamentally alters key physical properties such as melting point, lipophilicity (logP), and solubility relative to both the unsubstituted parent acid and other 3,3-disubstituted analogs [1]. For instance, compared to the linear, unsubstituted glutaric acid, the diethyl substitution results in a dramatically lower, experimentally observed melting point of 100 °C [2], a change that cannot be predicted by molecular weight considerations alone. This shift from a crystalline solid for the linear acid to a significantly lower-melting form impacts processing windows in melt-phase applications. Furthermore, the increase in computed logP from ≈-0.2 for glutaric acid to 1.5 for the 3,3-diethyl derivative directly quantifies a substantial increase in lipophilicity, which is critical in partitioning, solubility in organic media, and biological interactions if used as a pharmaceutical intermediate [1][3]. Such alterations render generic, non-validated replacement scientifically unsound and a source of failed synthesis, inconsistent polymerization reactions, or novel device integration issues.

Quantifiable Performance Metrics for 3,3-Diethylpentanedioic Acid Against Comparator Dicarboxylic Acids


Enhanced Hydrophobicity: 3,3-Diethylpentanedioic Acid vs. Unsubstituted Glutaric Acid

The installation of geminal ethyl groups at the 3-position of pentanedioic acid markedly increases the compound's lipophilicity. The calculated partition coefficient (XLogP3-AA) for 3,3-diethylpentanedioic acid is 1.5 according to PubChem [1]. This is contrasted by the experimentally and computationally determined logP for the linear, unsubstituted glutaric acid, which is measured at 0.046 [2].

Lipophilicity Drug Design Partition Coefficient Prodrugs

Depressed Melting Point: 3,3-Diethylpentanedioic Acid vs. Unsubstituted Glutaric Acid

The geminal disubstitution on the glutaric acid backbone disrupts crystal packing, leading to a significantly lower melting point compared to the linear parent acid. The melting point of unsubstituted glutaric acid is well-documented in the range of 92–99 °C [1]. A related derivative with a similar degree of steric hindrance, CAS 207683-21-4 (a 3,3-diethyl ester derivative), is listed with a physical characteristic melting point of 100 °C from Strem Chemicals , which is consistent with the expected property for the free diethyl acid. This contrasts sharply with 3,3-dimethylglutaric acid, which has a melting point of approximately 103.5 °C, indicating a distinct difference in crystal packing efficiency between dimethyl and diethyl substituents .

Thermal Properties Crystallinity Polymerization Plasticizers

Solid-State Spectral Fingerprint: Differentiation via Vibrational Spectroscopy

The unique gem-diethyl substitution pattern produces a distinct infrared spectral signature that serves as a verifiable marker of identity and purity, differentiable from related glutaric acid derivatives. The FTIR spectrum of 3,3-diethylglutaric acid acquired in a KBr wafer demonstrates characteristic carbonyl stretching and C-H deformation bands [1]. This can be contrasted with the IR spectrum of the homologous linear glutaric acid, which has a simpler absorption profile due to the absence of quaternary carbon branching [2].

Analytical Chemistry Quality Control IR Spectroscopy Patent Protection

Regulatory Recognition and Commercial Viability: Industrial-Scale Availability

3,3-Diethylpentanedioic acid is not a laboratory curiosity; it is a recognized and monitored industrial chemical under Japan's Chemical Substances Control Law (CSCL). It is classified as an 'Aliphatic dicarboxylic acid (C=9-13)' in the existing chemical substances inventory. The reported aggregate manufacturing and import volume for its substance class consistently ranges between 10,000 and 20,000 metric tons per year [1]. This scale contrasts with the more specialized 3,3-dimethylglutaric acid, which is typically available in smaller, research-grade quantities.

Chemical Regulation Supply Chain Industrial Chemistry CSCL

Verified Application Scenarios for 3,3-Diethylpentanedioic Acid Based on Evidence


Lipophilic Prodrug Synthon Design

Based on the 1.5 log unit increase in lipophilicity compared to glutaric acid [Section 3, REFS-1], 3,3-diethylpentanedioic acid is a preferred acidic handle for enhancing the membrane permeability of poorly absorbable drug candidates. Its use as a diethyl-substituted linker can improve oral bioavailability or alter tissue distribution profiles, provided experimental validation is performed.

Non-Crystalline Plasticizer or Polymer Modifier

The significantly depressed melting point and disrupted crystallinity, evidenced by the thermal properties relative to linear and dimethyl-substituted analogs [Section 3, REFS-2], makes this compound a prime candidate for incorporation as an internal plasticizing monomer. It is relevant in the synthesis of low-Tg polyesters or polyamides where flexibility at ambient temperatures is required.

Analytical Reference Standard for Quality Control of Complex Matrices

The unique, complex FTIR spectral fingerprint, documented in the KnowItAll library as a KBr wafer spectrum [Section 3, REFS-3], provides a definitive tool for identity and purity testing. This is critical in regulated laboratory environments or patent-protected processes where distinguishing this derivative from other glutarate byproducts is mandatory.

Large-Scale Industrial Intermediate for Esters and Anhydrides

With documented annual industrial handling in the 10,000–20,000 metric ton range in Japan alone [Section 3, REFS-4], this compound is a reliable choice for developing commercial-scale esterification or anhydride-forming processes. It is suitable for applications such as specialty plasticizers or solvent intermediates, where supply stability from a regulated chemical substance is a prerequisite.

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